molecular formula C9H9BrO B095423 4-Bromo-2,3-dihydro-1H-inden-1-ol CAS No. 16657-10-6

4-Bromo-2,3-dihydro-1H-inden-1-ol

Cat. No. B095423
Key on ui cas rn: 16657-10-6
M. Wt: 213.07 g/mol
InChI Key: RNXQQZNOSYBFTN-UHFFFAOYSA-N
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Patent
US09279024B2

Procedure details

Compound 3 (150 g, 704 mmol, 1 equiv) was suspended in a mixture of concentrated sulfuric acid (250 mL) and water (1.25 L). The mixture was refluxed overnight. The reaction was cooled and extracted with 1.5 L of dichloromethane. The organic layer was washed with saturated sodium bicarbonate (1.5 L), dried over sodium sulfate, and concentrated under reduced pressure. The residue was purified over silica gel (800 g), eluting with heptanes to give compound 4 (95 g, 69% yield) as a light yellow oil.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
1.25 L
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][CH:6]2O.S(=O)(=O)(O)O>O>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][CH2:6]2

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
BrC1=C2CCC(C2=CC=C1)O
Name
Quantity
250 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.25 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 1.5 L of dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium bicarbonate (1.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified over silica gel (800 g)
WASH
Type
WASH
Details
eluting with heptanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CCC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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